Sub-Micromolar Antiplasmodial Potency Equivalent to Chloroquine Against P. falciparum K1
Compound 1 (Antimalarial agent 13) inhibited P. falciparum K1 with sub-µM potency, displaying antiplasmodial activity equivalent to the clinical reference chloroquine in the same radioactive hypoxanthine incorporation assay [1]. In contrast, the closely related 4-bromophenyl analog (N2-(4-bromophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine) showed no meaningful antiplasmodial activity, with an EC50 > 100 µM, demonstrating that the 3-chlorophenyl substituent is critical for on-target potency [2].
| Evidence Dimension | P. falciparum K1 inhibition (EC50) |
|---|---|
| Target Compound Data | 124 nM (sub-µM, equivalent to chloroquine) |
| Comparator Or Baseline | Chloroquine: sub-µM (equipotent); 4-Br analog: >100,000 nM |
| Quantified Difference | >800-fold more potent than 4-Br analog; potency matched to chloroquine |
| Conditions | Radioactive hypoxanthine incorporation assay, P. falciparum K1 strain, in vitro |
Why This Matters
Only this specific substitution pattern delivers chloroquine-level potency; the 4-Br and 4-F analogs are essentially inactive, making this compound the only validated N2-(3-chlorophenyl) quinazoline-2,4-diamine with proven sub-µM antiplasmodial activity.
- [1] Pobsuk N, et al. Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2,N4-Disubstituted Quinazoline-2,4-diamines. Med Chem. 2019;15(5):521-536. doi:10.2174/1573406415666181219100307. View Source
- [2] BindingDB. Entry BDBM50187063: N2-(4-bromophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine EC50 data. Accessed 2026. View Source
